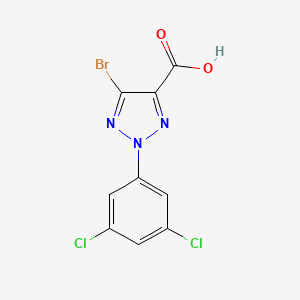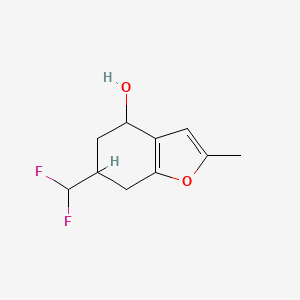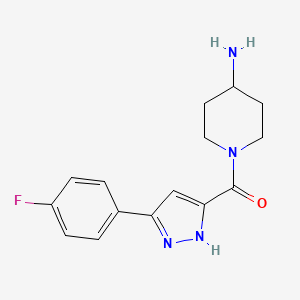
(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone stands out due to the presence of both the pyrazole and piperidine rings. This unique combination enhances its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C15H17FN4O |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
(4-aminopiperidin-1-yl)-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C15H17FN4O/c16-11-3-1-10(2-4-11)13-9-14(19-18-13)15(21)20-7-5-12(17)6-8-20/h1-4,9,12H,5-8,17H2,(H,18,19) |
Clé InChI |
DUFCQEWYBVYRNC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


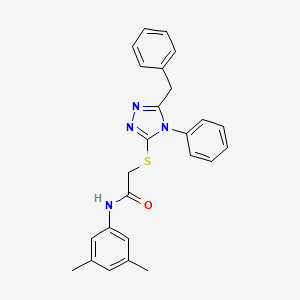


![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)
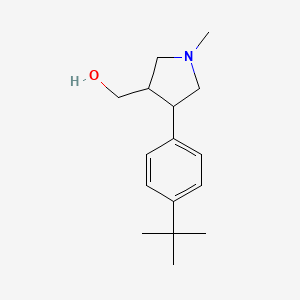

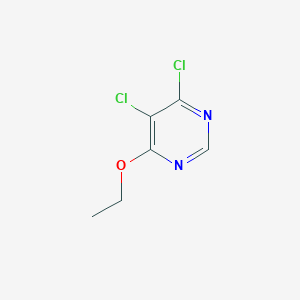
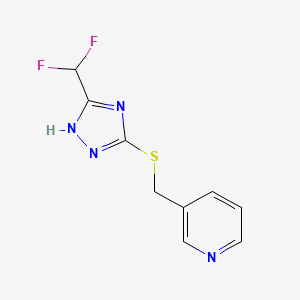

![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)


